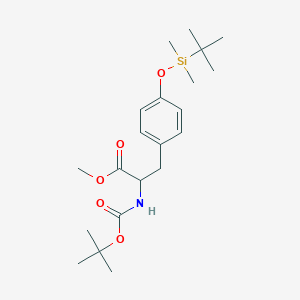
5-Bromo-2-(3-bromophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(3-bromophenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of bromine atoms at the 5-position of the pyrimidine ring and the 3-position of the phenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-bromophenyl)pyrimidine can be achieved through several methods. One common approach involves the bromination of pyrimidine derivatives. For example, the bromination of 2-(3-bromophenyl)pyrimidine can be carried out using bromine or other brominating agents under controlled conditions to yield the desired compound .
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of 2-bromopyrimidine with 3-bromophenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-bromophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, where it reacts with boronic acids to form new carbon–carbon bonds.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), and sodium monobromoisocyanurate (SMBI) are commonly used brominating agents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction with 3-bromophenylboronic acid yields 5-phenyl-2-(3-bromophenyl)pyrimidine .
Scientific Research Applications
5-Bromo-2-(3-bromophenyl)pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-bromophenyl)pyrimidine depends on its specific application. In biological systems, pyrimidine derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiviral or anticancer effects .
In chemical reactions, the compound’s reactivity is influenced by the presence of bromine atoms, which can act as leaving groups in substitution reactions or participate in coupling reactions to form new carbon–carbon bonds .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(4-bromophenyl)pyrimidine: Similar in structure but with the bromine atom on the phenyl ring at the 4-position instead of the 3-position.
2,5-Dibromopyrimidine: Contains bromine atoms at both the 2- and 5-positions of the pyrimidine ring.
5-Bromo-2-(3-chlorophenyl)pyrimidine: Similar structure with a chlorine atom replacing one of the bromine atoms.
Uniqueness
5-Bromo-2-(3-bromophenyl)pyrimidine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms at both the 5-position of the pyrimidine ring and the 3-position of the phenyl ring allows for versatile chemical transformations and the synthesis of diverse derivatives .
Properties
Molecular Formula |
C10H6Br2N2 |
|---|---|
Molecular Weight |
313.98 g/mol |
IUPAC Name |
5-bromo-2-(3-bromophenyl)pyrimidine |
InChI |
InChI=1S/C10H6Br2N2/c11-8-3-1-2-7(4-8)10-13-5-9(12)6-14-10/h1-6H |
InChI Key |
BOXWQGIWLQOKMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


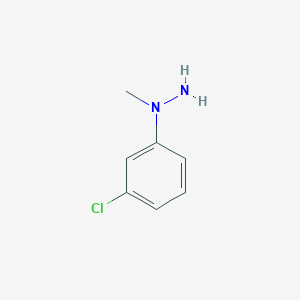
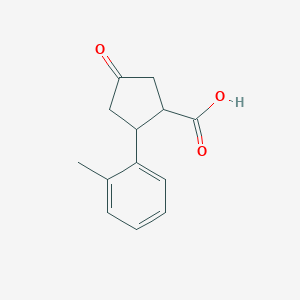
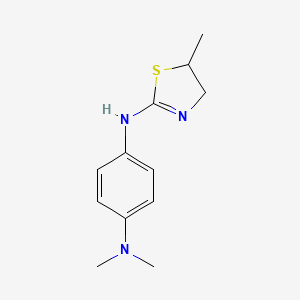
![3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13903703.png)
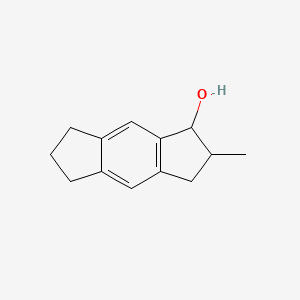

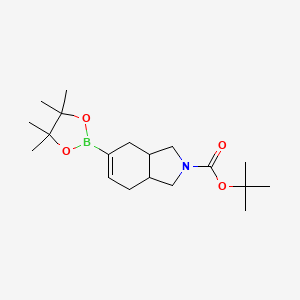
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13903710.png)
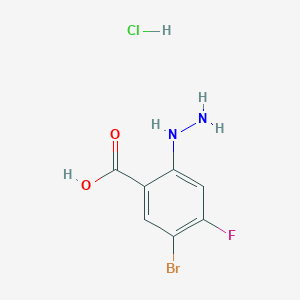
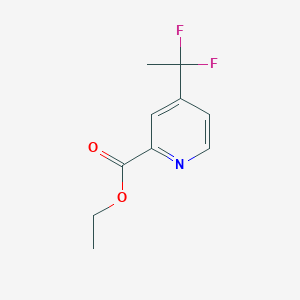

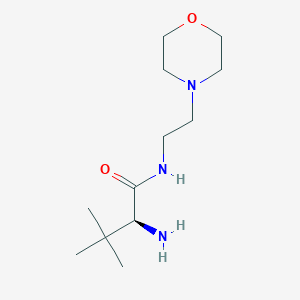
![Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13903744.png)
